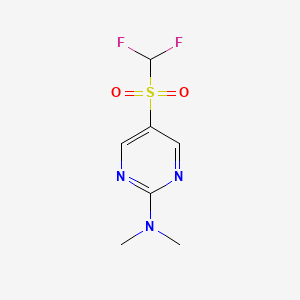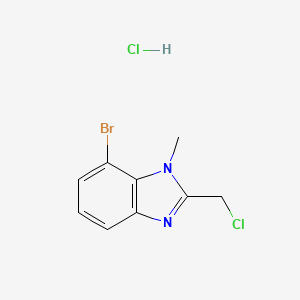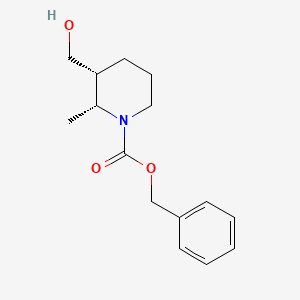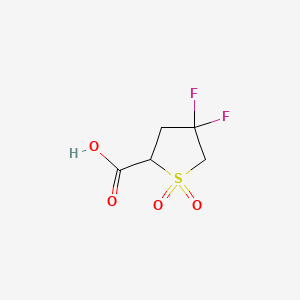
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride typically involves the bromination of 3,4-dihydro-2H-1-benzopyran followed by sulfonylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a sulfonyl fluoride reagent for the sulfonylation step. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques would be essential to achieve high purity levels required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Substitution Reactions: Products include various substituted benzopyran derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is the corresponding sulfonic acid derivative.
Wissenschaftliche Forschungsanwendungen
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride involves its interaction with specific molecular targets. The bromine and sulfonyl fluoride groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
- 3,4-dihydro-2H-1-benzopyran-4-sulfonyl chloride
- 7-bromo-2H-1-benzopyran-4-sulfonyl fluoride
Uniqueness
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
2901105-13-1 |
|---|---|
Molekularformel |
C9H8BrFO3S |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
7-bromo-3,4-dihydro-2H-chromene-4-sulfonyl fluoride |
InChI |
InChI=1S/C9H8BrFO3S/c10-6-1-2-7-8(5-6)14-4-3-9(7)15(11,12)13/h1-2,5,9H,3-4H2 |
InChI-Schlüssel |
AJYRBIBIENCRAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1S(=O)(=O)F)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)

![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)






![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)
